N-(3-acetamidophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)24-18-7-5-8-19(14-18)25-22(29)15-30-20-9-4-6-17-10-11-21(26-23(17)20)27-12-2-3-13-27/h4-11,14H,2-3,12-13,15H2,1H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEWIACXIKSILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Acetamide Group : Enhances solubility and bioavailability.
- Pyrrolidine Ring : Imparts unique steric and electronic properties.
- Quinoline Moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
Molecular Formula
The molecular formula for this compound is CHNO.
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
Key Findings :
- Mechanism of Action : The compound may act through the inhibition of topoisomerase enzymes and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 4.5 | Cell cycle arrest |
| A549 | 6.0 | Topoisomerase inhibition |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophage models.
Case Study :
In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 cells, the compound demonstrated a significant reduction in NO production, comparable to established anti-inflammatory agents.
Antimicrobial Activity
The compound's quinoline structure suggests potential antimicrobial properties. Preliminary studies have indicated activity against various bacterial strains, including resistant strains.
Antimicrobial Efficacy :
Research has shown that certain derivatives exhibit higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the acetamide or quinoline moieties can significantly alter potency and selectivity.
Key Structural Features Influencing Activity:
- Position of Substituents : Variations in substituent positions on the quinoline ring impact receptor binding affinity.
- Functional Group Variability : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique structural features can be compared to similar acetamide derivatives (Table 1):
Key Observations :
- The pyrrolidine substituent in the target compound may enhance solubility compared to bulkier groups like bromophenyl or diphenylquinoxaline .
- DCVJ-Halo () shares the quinoline-pyrrolidine motif but incorporates a dicyanovinyl fluorophore, highlighting the target compound’s adaptability for functionalization .
Pharmacological and Physical Properties
- Melting Points: reports a high melting point (230–232°C) for its quinoxaline derivative, likely due to crystalline packing from planar aromatic systems. The target compound’s melting point may be lower due to the flexible pyrrolidine group .
- Conversely, thienyl or bromophenyl analogs () may prioritize stability over solubility .
Q & A
Q. What are optimized synthetic routes for N-(3-acetamidophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, and how do reaction conditions affect yield?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Acetylation of aromatic amines (e.g., using acetic anhydride in acetonitrile under nitrogen, 12-hour reaction) to form intermediates like N-(5-methoxy-2-methylphenyl)acetamide (yield: 89%) .
- Step 2: Cyclization using POCl₃ and DMF at 130°C to generate quinoline scaffolds (e.g., 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde, yield: 79%) .
- Step 3: Coupling reactions (e.g., nucleophilic substitution or amidation) to attach pyrrolidine and acetamide moieties .
Key Factors: - Temperature control (0–130°C) and solvent choice (DMF, acetonitrile) critically influence reaction efficiency.
- Purification via column chromatography or recrystallization ensures >95% purity .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine N-H signals at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = calculated 478.2 g/mol) .
Q. What in vitro models are suitable for initial bioactivity assessment?
Methodological Answer:
- Cancer Cell Lines: Use MCF-7 (breast) or A549 (lung) cells for cytotoxicity screening via MTT assays (IC₅₀ determination) .
- Enzyme Inhibition Assays: Test kinase or protease inhibition (e.g., EGFR or PARP) using fluorescence-based kits .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinoline core) influence bioactivity, and what computational methods predict activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Computational Tools:
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., ATCC-certified HepG2) and serum-free media to minimize variability .
- Validate results with orthogonal assays (e.g., ATP luminescence vs. apoptosis markers like caspase-3) .
- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and adjust for batch effects using ANOVA .
Q. What experimental strategies determine the compound’s binding kinetics and thermodynamics with biological targets?
Methodological Answer:
Q. How can researchers design experiments to assess off-target effects in complex biological systems?
Methodological Answer:
- Proteome Profiling: Use KINOMEscan® panels to screen 468 kinases at 1 µM concentration .
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., p53 or NF-κB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
